Beta-Amyloid (15-21) is a peptide fragment derived from the larger amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment consists of seven amino acids, representing a portion of the beta-Amyloid peptide that is known to aggregate and form plaques in the brains of individuals with Alzheimer’s disease. The aggregation of beta-Amyloid peptides is a hallmark of Alzheimer's pathology, leading to neurotoxicity and cognitive decline.
Beta-Amyloid peptides are generated from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The cleavage process results in various lengths of beta-Amyloid peptides, with beta-Amyloid (15-21) being one of the shorter fragments that retain significant biological activity.
Beta-Amyloid (15-21) is classified as an amyloidogenic peptide. It falls under the category of neurotoxic peptides due to its ability to aggregate and form fibrils, which are associated with neurodegenerative diseases. This peptide is part of a broader family of beta-Amyloid peptides, including the more studied forms such as beta-Amyloid (1-40) and beta-Amyloid (1-42).
The synthesis of beta-Amyloid (15-21) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. This method involves the following steps:
The synthesis process must address challenges such as aggregation, which can occur during both on-resin synthesis and in solution. Techniques such as using low temperatures during synthesis and optimizing solvent conditions can help mitigate aggregation issues. Purification methods like reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to isolate the desired peptide from by-products and aggregates, ensuring high purity for biological studies .
The molecular structure of beta-Amyloid (15-21) consists of seven amino acids: glutamic acid, valine, phenylalanine, alanine, threonine, aspartic acid, and lysine. The sequence can be represented as:
This sequence contributes to its propensity to adopt an alpha-helical or beta-sheet conformation depending on environmental conditions, influencing its aggregation behavior.
Structural studies utilizing techniques like nuclear magnetic resonance spectroscopy have shown that fragments of beta-Amyloid can exhibit different conformations in solution compared to aggregated states. For instance, while isolated in solution, these peptides may adopt flexible structures that transition into more stable beta-sheet conformations upon aggregation .
Beta-Amyloid (15-21) participates in several chemical reactions that contribute to its aggregation and neurotoxicity:
The kinetics of aggregation can be influenced by factors such as concentration, temperature, and pH. Studies have shown that specific residues within the sequence play critical roles in promoting or inhibiting aggregation .
The mechanism by which beta-Amyloid (15-21) exerts its effects involves several steps:
Research indicates that even small aggregates of beta-Amyloid can impair synaptic transmission and induce oxidative stress in neuronal cells .
Beta-Amyloid (15-21) is typically a white powder when synthesized and is soluble in aqueous solutions at physiological pH but may precipitate under certain conditions due to aggregation.
Relevant studies have demonstrated that alterations in pH or ionic strength can significantly affect the stability and solubility of beta-Amyloid peptides .
Beta-Amyloid (15-21) serves as an important tool in Alzheimer's disease research for several reasons:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3